(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol CAS number
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol CAS number
An In-depth Technical Guide to (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol CAS Number: 159981-20-1
Introduction
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is a specialized heterocyclic building block of significant interest in the field of medicinal chemistry. Its unique trifluoroethoxylated pyridine structure offers a valuable scaffold for the synthesis of novel therapeutic agents. The incorporation of the trifluoroethoxy group is a strategic design element in modern drug discovery, often employed to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] The primary alcohol functionality serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safe handling protocols, designed to empower researchers in their drug development endeavors.
Physicochemical Properties and Structural Data
The fundamental characteristics of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol are summarized below. These properties are essential for planning synthetic routes, understanding its behavior in various solvent systems, and for analytical characterization.
| Property | Value | Source |
| CAS Number | 159981-20-1 | [2][3] |
| Molecular Formula | C8H8F3NO2 | [2][4] |
| Molecular Weight | 207.15 g/mol | [2] |
| IUPAC Name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | [2] |
| SMILES | C1=CC(=NC=C1CO)OCC(F)(F)F | [2][4] |
| InChIKey | ZPXXCBWFBUPEGM-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.4 | [4] |
| Appearance | Light yellow solid (typical) | [5] |
| Purity | Typically >95% |
// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"]; O1 [label="O", pos="-2.4,-0.7!"]; C6 [label="CH2", pos="-3.6,-0.7!"]; C7 [label="C", pos="-4.8,-0.7!"]; F1 [label="F", pos="-5.4,0.2!"]; F2 [label="F", pos="-5.4,-1.6!"]; F3 [label="F", pos="-5.6,-0.7!"]; C8 [label="CH2", pos="2.4,-2.1!"]; O2 [label="OH", pos="3.6,-2.1!"];
// Bond edges N1 -- C1 [dir=none]; C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C5 -- O1 [dir=none]; O1 -- C6 [dir=none]; C6 -- C7 [dir=none]; C7 -- F1 [dir=none]; C7 -- F2 [dir=none]; C7 -- F3 [dir=none]; C2 -- C8 [dir=none]; C8 -- O2 [dir=none];
// Aromatic representation node [shape=none, label=""]; a1 [pos="0,-1.4!"]; a2 [pos="0.6,-0.9!"]; a3 [pos="0.6,-1.9!"]; a4 [pos="0,-2.2!"]; a5 [pos="-0.6,-1.9!"]; a6 [pos="-0.6,-0.9!"]; a1 -- a2 -- a3 -- a4 -- a5 -- a6 -- a1 [style=invis]; }
Caption: General synthetic workflow from a 6-chloropyridine precursor.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde (SNAr Reaction)
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Causality: This step leverages the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group to activate the 6-position for nucleophilic aromatic substitution. Sodium hydride (NaH) is used as a strong base to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the potent sodium trifluoroethoxide nucleophile. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism by stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.
-
Methodology:
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add 2,2,2-trifluoroethanol (1.5 equivalents) dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.
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Add a solution of 6-chloropyridine-3-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
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Cool the mixture to room temperature and carefully quench by the slow addition of water.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
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Step 2: Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (Reduction)
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Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it perfect for the reduction of aldehydes to primary alcohols without affecting the aromatic pyridine ring or the trifluoroethoxy group. Methanol serves as both a solvent and a proton source for the work-up of the borate ester intermediate.
-
Methodology:
-
Dissolve the crude 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde from Step 1 in methanol.
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Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
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Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
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Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
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Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a key intermediate. Its structure is frequently found within complex molecules targeting various diseases. The trifluoroethoxy moiety is particularly valued for its ability to block metabolic oxidation at the 6-position of the pyridine ring, a common site of P450-mediated metabolism.
Role in Kinase Inhibitor Development
Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor. The substituents at the 3- and 6-positions project into solvent-exposed regions or other pockets, where the trifluoroethoxy group can enhance binding and improve physicochemical properties.
Caption: Role of the compound in a typical drug discovery workflow.
This building block has been instrumental in the development of inhibitors for targets such as MET and other receptor tyrosine kinases, which are often deregulated in various cancers. [6]The ability to fine-tune solubility, cell permeability, and metabolic stability by incorporating this moiety makes it a valuable tool for medicinal chemists. [7]
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets (SDS).
GHS Hazard and Precautionary Information
| Category | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation. | [6][7] |
| Hazard | H319 | Causes serious eye irritation. | [6] |
| Hazard | H335 | May cause respiratory irritation. | [5][6] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][6] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6][7] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
| Precaution | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][6] |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6][8]Eyewash stations and safety showers must be readily accessible. [7]* Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. [7][8]* Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). [8]Gloves must be inspected before use and disposed of properly after handling. [8]* Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [7]* Hygiene Measures: Wash hands thoroughly before breaks and at the end of the workday. [8]Avoid contact with skin, eyes, and clothing. [6]
Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated place. [5][8]Keep the container tightly closed and sealed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]Do not let the product enter drains. [8]
Conclusion
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (CAS No. 159981-20-1) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and the advantageous characteristics imparted by the trifluoroethoxy group make it a highly valuable building block for the creation of next-generation therapeutics. Understanding its synthesis, handling requirements, and potential applications allows researchers to fully leverage its capabilities in the complex process of drug discovery and development.
References
- (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. (n.d.). ChemicalBook.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Safety Data Sheet. (2018, August 20). Generic SDS Provider.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. (n.d.). Chemenu.
- Safety Data Sheet. (2025, September 18). Thermo Fisher Scientific. Retrieved from the Thermo Fisher Scientific website.
- Safety Data Sheet. (2024, March 30). Fisher Scientific.
- (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol (Cas 1227581-11-4). (n.d.). Parchem.
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(6-Fluoropyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
- Supplementary Information. (n.d.). Macmillan Group - Princeton University. Retrieved from a Princeton University research group page.
- (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol. (n.d.). PubChemLite.
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(6-(Trifluoromethyl)pyridin-2-yl)methanol. (n.d.). American Elements. Retrieved from [Link]
- [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol. (n.d.). CymitQuimica.
- Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (n.d.). Journal Article.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from an Organic Syntheses procedure document.
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Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
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Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]
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Discovery of (R)‑6-(1-(8-Fluoro-6-(1-methyl‑1H‑pyrazol-4-yl)-t[2][6][9]riazolo[4,3‑a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)‑one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. (n.d.). ACS Publications. [Link]
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
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